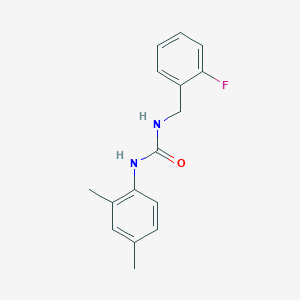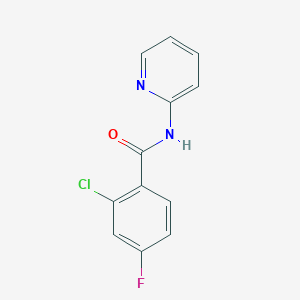
3-(4-fluorophenyl)-N-(3-methylbutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(3-methylbutyl)propanamide, commonly known as FUB-AMB, is a synthetic cannabinoid that belongs to the class of indazole-based compounds. It is a potent agonist of the cannabinoid receptors and has been widely used in scientific research for its ability to mimic the effects of natural cannabinoids.
Wissenschaftliche Forschungsanwendungen
FUB-AMB has been widely used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors. It has been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain modulation, appetite regulation, and immune response. FUB-AMB has also been used in studies on drug abuse and addiction, as it has been shown to produce similar effects to natural cannabinoids.
Wirkmechanismus
FUB-AMB acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to the modulation of various physiological processes. FUB-AMB has been shown to produce similar effects to natural cannabinoids, such as the activation of the reward pathway in the brain and the modulation of pain perception.
Biochemical and Physiological Effects:
FUB-AMB has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of the reward pathway in the brain, and the modulation of pain perception. It has also been shown to produce cardiovascular effects, such as an increase in heart rate and blood pressure, and respiratory effects, such as a decrease in respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FUB-AMB in lab experiments is its ability to mimic the effects of natural cannabinoids, allowing researchers to study the endocannabinoid system in a controlled environment. However, one limitation of using FUB-AMB is its potency, which can make it difficult to control the dosage and avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on FUB-AMB. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of FUB-AMB, as well as its potential for abuse and addiction.
Synthesemethoden
FUB-AMB can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with 3-methylbutylamine, followed by the reaction of the resulting intermediate with 1-(4-cyanobutyl)-1H-indazole-3-carboxylic acid. The final product is obtained through purification using chromatography techniques.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-(3-methylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-11(2)9-10-16-14(17)8-5-12-3-6-13(15)7-4-12/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWVOLCNPHCDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(3-methylbutyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)piperidin-2-one](/img/structure/B5494361.png)
![5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5494373.png)

![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5494414.png)

![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5494453.png)
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5494458.png)
![1-(4-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine oxalate](/img/structure/B5494459.png)
![1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5494467.png)
![2-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5494468.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5494469.png)
![7-[2-(1H-imidazol-2-yl)benzoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494471.png)